LS539Kqb7M
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound IMIDAZO(4,5-D)PYRANO(4,3-B)PYRIDINE, 1,6,7,9-TETRAHYDRO-2-(3-ISOXAZOLYL)-, MONOHYDROCHLORIDE , also known by its unique identifier LS539KQB7M , is a chemical substance with the molecular formula C12H10N4O2.ClH . This compound is characterized by its complex structure, which includes an imidazo-pyrano-pyridine core and an isoxazolyl group .
Vorbereitungsmethoden
The synthesis of IMIDAZO(4,5-D)PYRANO(4,3-B)PYRIDINE, 1,6,7,9-TETRAHYDRO-2-(3-ISOXAZOLYL)-, MONOHYDROCHLORIDE involves multiple steps. The synthetic route typically starts with the preparation of the imidazo-pyrano-pyridine core, followed by the introduction of the isoxazolyl group. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity .
Analyse Chemischer Reaktionen
IMIDAZO(4,5-D)PYRANO(4,3-B)PYRIDINE, 1,6,7,9-TETRAHYDRO-2-(3-ISOXAZOLYL)-, MONOHYDROCHLORIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
IMIDAZO(4,5-D)PYRANO(4,3-B)PYRIDINE, 1,6,7,9-TETRAHYDRO-2-(3-ISOXAZOLYL)-, MONOHYDROCHLORIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly as a KRAS G12D inhibitor.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of IMIDAZO(4,5-D)PYRANO(4,3-B)PYRIDINE, 1,6,7,9-TETRAHYDRO-2-(3-ISOXAZOLYL)-, MONOHYDROCHLORIDE involves its interaction with specific molecular targets and pathways. For example, as a KRAS G12D inhibitor, it selectively inhibits the KRAS G12D protein, which plays a crucial role in cell signaling pathways involved in cancer progression. This inhibition leads to the disruption of downstream signaling pathways, ultimately resulting in the suppression of cancer cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
IMIDAZO(4,5-D)PYRANO(4,3-B)PYRIDINE, 1,6,7,9-TETRAHYDRO-2-(3-ISOXAZOLYL)-, MONOHYDROCHLORIDE can be compared with other similar compounds, such as:
- IMIDAZO(4,5-D)PYRANO(4,3-B)PYRIDINE, 3,6,7,9-TETRAHYDRO-2-(3-ISOXAZOLYL)-, HYDROCHLORIDE
- 8-OXA-3-AZABICYCLO[3.2.1]OCTANE COMPOUNDS
These compounds share structural similarities but differ in specific functional groups or molecular configurations, which can result in variations in their chemical properties and biological activities .
Eigenschaften
CAS-Nummer |
151225-40-0 |
---|---|
Molekularformel |
C12H11ClN4O2 |
Molekulargewicht |
278.69 g/mol |
IUPAC-Name |
4-(1,2-oxazol-3-yl)-12-oxa-3,5,8-triazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene;hydrochloride |
InChI |
InChI=1S/C12H10N4O2.ClH/c1-3-17-6-7-8(1)13-5-10-11(7)15-12(14-10)9-2-4-18-16-9;/h2,4-5H,1,3,6H2,(H,14,15);1H |
InChI-Schlüssel |
HIHDNTAZRCBXPX-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC2=C3C(=CN=C21)NC(=N3)C4=NOC=C4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.